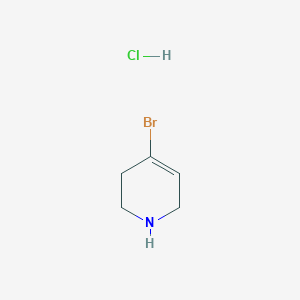
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H9BrClN . It has a molecular weight of 198.49 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine was achieved using a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H . The canonical SMILES representation is C1CNCC=C1Br.Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.49 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 196.96069 g/mol and its monoisotopic mass is also 196.96069 g/mol . The topological polar surface area is 12 Ų .Applications De Recherche Scientifique
Superacid-Catalyzed Aryl-Substitution
Klumpp et al. (2001) demonstrated the superacid-catalyzed preparation of aryl-substituted piperidines via dicationic electrophiles, employing 1,2,3,6-tetrahydropyridines. This study highlights the reactivity of tetrahydropyridines in superacids like CF3SO3H (triflic acid), leading to aryl-substituted piperidines through electrophilic intermediates, showcasing a potential application of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride in similar transformations (Klumpp, Beauchamp, Sanchez, Aguirre, & Leon, 2001).
Synthesis of Dihydropyrimidine Derivatives
Mukarramov (2014) explored the reactions between hydrochlorides of 2, 3-tri(tetra)methylene-3, 4dihydropyrimidine-4-ones and N-bromosuccinimide (or bromine), indicating the potential of bromine-containing compounds in promoting electrophilic substitutions, pertinent to the chemistry of this compound (Mukarramov, 2014).
Generation and Interception of Isodihydropyridine
Drinkuth et al. (2001) investigated the generation and interception of an unsymmetrical isodihydropyridine, providing insights into the reactivity of bromo-substituted tetrahydropyridines. Their work suggests intriguing pathways for manipulating such compounds in synthetic organic chemistry (Drinkuth, Groetsch, Peters, Peters, & Christl, 2001).
Synthesis of Trisubstituted Tetrahydropyridines
Chang et al. (2011) introduced a novel method for synthesizing 1,2,4-trisubstituted- or 1,2,3,4-tetrasubstituted-1,2,5,6-tetrahydropyridines, which could be related to the structural modification and application of this compound in creating complex molecular frameworks (Chang, Lee, Lee, Huang, & Lin, 2011).
Palladium-Catalyzed Synthesis of Aryl-Tetrahydropyridines
Chang et al. (2010) presented a palladium-catalyzed method for synthesizing 3-N-substituted 4-aryl-1,2,3,6-tetrahydropyridine, showcasing an innovative application of halogenated tetrahydropyridines in cross-coupling reactions, which could potentially include this compound as a substrate or intermediate (Chang, Lin, Chen, Hsu, & Chang, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Analyse Biochimique
Biochemical Properties
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the study of neurotoxicity and neurodegenerative diseases. This compound interacts with several enzymes and proteins, including monoamine oxidase B (MAO-B). The interaction with MAO-B leads to the formation of toxic metabolites that can induce oxidative stress and neuronal damage . Additionally, this compound has been shown to affect mitochondrial function by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In dopaminergic neurons, this compound causes inflammation, excitotoxicity, and mitochondrial apoptosis . It also leads to the formation of inclusion bodies and oxidative stress, which ultimately result in dopaminergic neuronal damage in regions such as the striatum and substantia nigra . These effects significantly impact cell signaling pathways, gene expression, and cellular metabolism, contributing to the development of neurodegenerative conditions like Parkinson’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of monoamine oxidase B, leading to the accumulation of toxic metabolites . These metabolites cause oxidative stress and damage to neuronal cells. Additionally, the compound’s inhibition of mitochondrial complex I disrupts the electron transport chain, resulting in decreased ATP production and increased production of reactive oxygen species . These molecular interactions contribute to the compound’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to sustained oxidative stress and mitochondrial dysfunction . In vitro and in vivo studies have also demonstrated that the compound’s neurotoxic effects can persist over extended periods, contributing to chronic neurodegenerative changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild neurotoxic effects, while higher doses result in severe neuronal damage and behavioral deficits . Threshold effects have been observed, where a specific dosage level leads to a significant increase in neurotoxicity. Additionally, high doses of the compound can cause toxic and adverse effects, including increased mortality rates in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase B. The enzyme metabolizes the compound into toxic metabolites, which then participate in oxidative stress and neuronal damage . These metabolic pathways significantly impact metabolic flux and metabolite levels within neuronal cells, contributing to the compound’s neurotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is taken up by dopaminergic neurons and transported to the mitochondria, where it exerts its neurotoxic effects . Transporters and binding proteins play a crucial role in the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound primarily localizes to the mitochondria within neuronal cells. This subcellular localization is critical for its activity, as it allows the compound to interact with mitochondrial complex I and induce mitochondrial dysfunction . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its neurotoxic effects .
Propriétés
IUPAC Name |
4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLODKHSPKDNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-81-4 |
Source


|
| Record name | 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)


![1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B2606642.png)



![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2606649.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2606650.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2606652.png)
![[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2606655.png)
![N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2606656.png)
